1-Heptadecene

Descripción

Structural Classification and Nomenclature of 1-Heptadecene

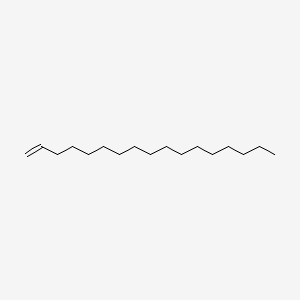

This compound is characterized by its molecular formula, C₁₇H₃₄, indicating a chain of seventeen carbon atoms with a single double bond. evitachem.comnist.govnih.gov

This compound is classified as an unsaturated hydrocarbon, specifically a linear alpha-olefin (LAO). evitachem.comfoodb.ca This classification denotes that it is a straight-chain alkene where the double bond is positioned at the alpha (α-), or 1-position, meaning between the first and second carbon atoms of the chain. evitachem.comnih.govebi.ac.ukwikipedia.org Linear alpha-olefins are a significant class of industrially important compounds. wikipedia.org

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is "heptadec-1-ene". nih.govfoodb.caebi.ac.ukfishersci.cauni.lu In scientific literature, it may also be referred to by common synonyms such as "Heptadecene" or "Hexahydroaplotaxene". nist.govnih.govfoodb.cafishersci.cawisdomlib.orgchemspider.com

Here is a table summarizing the nomenclature:

| Type of Name | Name |

| IUPAC Name | heptadec-1-ene nih.govfoodb.caebi.ac.ukfishersci.cauni.lu |

| Common Synonyms | Heptadecene nih.govfoodb.cafishersci.cachemspider.com, Hexahydroaplotaxene nist.govnih.govfoodb.cafishersci.cawisdomlib.org |

Significance in Hydrocarbon Chemistry and Biochemistry

The significance of this compound spans both hydrocarbon chemistry and biochemistry due to its molecular structure and natural occurrence.

As an unsaturated aliphatic hydrocarbon, this compound possesses a double bond, which makes it more reactive than saturated hydrocarbons of similar chain length. evitachem.comfoodb.ca This unsaturation is a key feature in its chemical behavior. It is found in various natural sources, including plants, insects, and fish. evitachem.com For instance, it has been identified in burdock and safflower. foodb.ca In biological contexts, this compound has been reported as an animal metabolite and a pheromone, notably produced by Carrion beetles. nih.govebi.ac.uk It can also be found in cyanobacteria, where it is derived from membrane-associated precursors. researchgate.net

This compound serves as a foundational compound for the synthesis of other valuable chemical entities. evitachem.com Its double bond allows it to participate in various chemical reactions characteristic of alkenes. These reactions include hydrogenation, where hydrogen is added across the double bond to form heptadecane (B57597), and hydroformylation, which involves reaction with carbon monoxide and hydrogen to produce aldehydes. evitachem.com Furthermore, under specific conditions, this compound can undergo polymerization to form larger molecules. evitachem.com The ability to convert fatty acids into linear alpha-olefins like this compound is an area of ongoing research, offering complementary strategies to traditional ethylene (B1197577) oligomerization. sigmaaldrich.com

Historical Overview of this compound Research Trajectories

Research into this compound has evolved from its initial identification in natural sources to investigations into its biosynthesis and potential applications. Early studies identified this compound as a minor component in the male-produced sex pheromone of certain carrion beetles, alongside (Z)-1,8-heptadecadiene as the major component. ebi.ac.uk This discovery highlighted its role in insect chemical communication. ebi.ac.uk

Further research has explored its presence in various organisms, including algae and plants, suggesting potential biosynthetic connections with other related compounds like hexadecanoic acid and 1-pentadecene (B78149). evitachem.com For example, this compound has been studied in the context of hydrocarbon biosynthesis in cyanobacteria, where its production is linked to acclimation to suboptimal growth temperatures. researchgate.net The degradation of this compound by microorganisms, such as Candida lipolytica, has also been investigated, proposing oxidative mechanisms for its breakdown. ebi.ac.uk More broadly, the potential for plants to serve as sources of hydrocarbon-like fuels, including alkenes like this compound, has been a subject of research, with early work exploring the biosynthesis of such aliphatic compounds. osti.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

heptadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOBXTDBFNCOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873236 | |

| Record name | 1-Heptadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS] | |

| Record name | Alkenes, C>10 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Heptadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000454 [mmHg] | |

| Record name | 1-Heptadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6765-39-5, 26266-05-7, 64743-02-8 | |

| Record name | 1-Heptadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6765-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006765395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C30-38 olefin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C>10 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C>10 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P33057D09T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Relevance of 1 Heptadecene

Biological Roles and Ecological Significance

1-Heptadecene plays a role as a pheromone in insect communication. nih.govebi.ac.uk In carrion beetles, particularly Oxelytrum discicolle, this compound has been identified as a minor component of the male-produced sex pheromone. psu.edunih.govebi.ac.ukcnjournals.com Gas chromatographic analysis of male O. discicolle aeration extracts revealed two male-specific compounds, with this compound being the minor component, produced in a ratio of 94:6 alongside (Z)-1,8-heptadecadiene (major). psu.edunih.gov Bioassays demonstrated that a combination of these male-produced volatiles and the odor of a food source (carcass volatiles) attracted females. psu.edunih.gov Synthetic blends of these compounds in their natural proportion were found to be slightly attractive to females in Y-tube olfactometer assays. psu.edunih.gov This pheromonal activity contributes to the chemical ecology of O. discicolle and may aid in post-mortem interval (PMI) estimation in forensic entomology. psu.edunih.gov Furthermore, this compound has been reported as a component of the volatiles of the confused flour beetle (Tribolium confusum) and is present in the pygidial defensive gland secretion of some tenebrionid beetles. researchgate.netsci-hub.se

Table 1: Pheromonal Role of this compound in Insects

| Insect Species | Role in Chemical Communication | Associated Compounds (if any) | Reference |

| Oxelytrum discicolle | Minor sex pheromone component | (Z)-1,8-heptadecadiene (major) | psu.edunih.gov |

| Confused flour beetle | Volatile component | 1-Tridecene, Hexadecane, 1-Pentadecene (B78149) | researchgate.netsci-hub.se |

| Parastizopus transgariepinus | Component of pygidial defensive gland secretion | 1-Undecene | researchgate.net |

This compound has been identified as having potential insect repellent properties. evitachem.com Studies have explored its repellency against various insects. For instance, in the context of stored product pests like the red flour beetle (Tribolium castaneum), while 1-pentadecene (a structurally related alkene) can act as an attractant at low concentrations, it becomes a repellent at higher concentrations. researchgate.net This suggests a concentration-dependent effect for linear alkenes, which might extend to this compound. Research on plant extracts containing this compound also indicates insecticidal and repellent activities. updatepublishing.comnih.gov For example, extracts from Kyllinga nemoralis grass weed, which contain compounds like this compound, demonstrated larvicidal activity against mosquito vectors such as Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus. ijrar.org

This compound has been identified as a potential biomarker in dietary studies due to its presence in certain food products. evitachem.comfoodb.ca It can be found in natural sources such as burdock and safflower. thegoodscentscompany.comfoodb.ca The presence of this compound in these foods suggests its utility as an objective indicator for the consumption of these specific dietary components. The development of such biomarkers is crucial for improving the accuracy of dietary intake assessment, which traditionally relies on self-reported methods prone to misreporting. dietarybiomarkerconsortium.orgfrontiersin.org

This compound contributes to the flavor profiles of various foods. evitachem.com It has been detected as a volatile compound in fresh pistachio nuts, although its specific sensory contribution (e.g., earthy, mossy notes) might be associated with other heptadecene isomers like 8-heptadecene. tandfonline.com Additionally, this compound is a significant volatile component found in beebread, with its percentage in the volatile composition being notable. researchgate.net In beebread, this compound, alongside dimethyl sulphide, acetic acid, furfural, and nonane, constitutes a substantial portion of the volatile profile. researchgate.net

Table 2: this compound in Food Flavor Profiles

| Food Source | Presence of this compound | Associated Flavor Notes (if specified) | Reference |

| Fresh Pistachio Nuts | Detected | (Associated with 8-heptadecene: earthy, moss) | tandfonline.com |

| Beebread | Significant volatile component | - | researchgate.net |

This compound exhibits antimicrobial activity. wisdomlib.orgguidechem.com It is recognized as a long-chain fatty acid that possesses antibiotic properties. wisdomlib.org Research on plant extracts has shown that compounds including this compound contribute to antibacterial and antifungal effects. updatepublishing.comresearchgate.netbjbabs.orgresearchgate.net For instance, the methanolic leaf extract of Rhynchosia minima contains this compound and demonstrates antibiotic activity. updatepublishing.comresearchgate.net Similarly, active ingredients like this compound found in C. indica have been implicated in reducing biofilm synthesis by interfering with cell-to-cell signaling pathways. researchgate.net Furthermore, this compound has been identified in crude extracts of Conyza bonariensis leaves, which exhibit antibacterial and antifungal activity. bjbabs.org

This compound, and related heptadecene isomers, play a role in plant-pollinator interactions, particularly in cases of sexual deception. gre.ac.ukbohrium.commdpi.com For example, in European Ophrys orchids, which sexually deceive specific insect species for pollination, (Z)-8-heptadecene has been identified as a semiochemical present in both Ophrys insectifera and its pollinator, Argogorytes fargeii. bohrium.commdpi.com Both compounds were found to be electrophysiologically active to the pollinators, indicating their importance in attracting these insects. bohrium.commdpi.com This highlights how specific chemical cues, including unsaturated hydrocarbons like heptadecenes, mediate the complex relationships between plants and their pollinators. bohrium.compsu.eduuottawa.caemanresearch.org

Synthetic Methodologies for 1 Heptadecene

Catalytic Synthesis Routes

Deoxygenation of Fatty AcidsDeoxygenation of fatty acids is a promising route for generating linear alkanes and alkenes, including 1-heptadecene. This process involves the removal of oxygen from the fatty acid molecule. For instance, stearic acid (C₁₈H₃₆O₂), a common saturated fatty acid, serves as a direct precursor to this compound through deoxygenation reactions.evitachem.comresearchgate.net

Production of Olefins via DecarbonylationDecarbonylation is a specific deoxygenation pathway that leads to the formation of olefins by eliminating carbon monoxide (CO) and water, or carbon dioxide (CO₂) from the fatty acid. This process typically results in a hydrocarbon with one fewer carbon atom than the original fatty acid.researchgate.netnih.govFor example, the decarbonylation of stearic acid (C18) yields this compound (C17).evitachem.com

Various catalytic systems have been explored for the selective decarbonylation of fatty acids to linear alpha olefins. Palladium-based catalysts have shown significant promise in this regard. Research indicates that highly dispersed palladium catalysts can achieve high selectivity and conversion rates. For instance, a palladium-catalyzed decarbonylative dehydration process has been developed to convert carboxylic acids, including fatty acids, into linear alpha olefins with good yields and high selectivity, even under solvent-free and relatively mild conditions. nih.gov In one study, a supported palladium complex on carbon nanofibers achieved 90 mol% selectivity and 71 mol% conversion of stearic acid to this compound at 140 °C under atmospheric pressure. rsc.org

Another approach involves dual-catalytic methods, where fatty acid methyl esters (FAMEs) are converted to olefins. For example, methyl palmitate can undergo a two-step process: first, a Lewis acid-catalyzed transesterification, followed by decarbonylation using a ruthenium-based catalyst. Conversions of up to 64% have been achieved in one-pot reactions using this dual-catalytic system. rsc.orgresearchgate.net

Table 1: Examples of Catalytic Decarbonylation of Fatty Acids to this compound

| Precursor Fatty Acid | Catalyst System | Conditions | Selectivity to this compound | Conversion | Reference |

| Stearic Acid | Palladium-based | 140 °C, atmospheric pressure | 90 mol% | 71 mol% | rsc.org |

| Stearic Acid | OleT enzyme (P450) | 28 °C, Tris-HCl buffer, FMN, EDTA, white light | 74% (in mixture) | 95% | rsc.org |

| Stearic Acid | Pd/C Sibunit | 300–325 °C, 17 bar H₂, dodecane (B42187) solvent | Increased selectivity with higher metal loading | Not specified | capes.gov.br |

Characterization of Synthesized this compound and IntermediatesAccurate characterization of synthesized this compound and its intermediates is crucial to confirm their identity, purity, and structural integrity. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis (e.g., NMR, FTIR, Raman, XPS)Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for confirming the structure of this compound. ¹H NMR spectra typically show characteristic signals for the terminal alkene protons (around 4.9-5.8 ppm) and the aliphatic chain protons (around 0.8-2.1 ppm). rsc.orgnih.govchemicalbook.com ¹³C NMR provides signals corresponding to each unique carbon environment, including the sp² hybridized carbons of the double bond (around 114 ppm and 139 ppm) and the various methylene (B1212753) carbons of the long chain. rsc.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies. For this compound, key absorption bands would include those for C=C stretching (around 1640 cm⁻¹) and C-H stretching of the alkene (around 3080 cm⁻¹), as well as C-H stretching and bending vibrations of the aliphatic chain. guidechem.comnist.gov

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly those involving non-polar bonds or symmetric stretches. It can be used to characterize the C=C double bond and the hydrocarbon chain of this compound. rsc.orgguidechem.comchemicalbook.com

X-ray Photoelectron Spectroscopy (XPS): While not as commonly cited for routine characterization of simple hydrocarbons like this compound, XPS can provide elemental composition and chemical state information, particularly useful for surface analysis of catalysts or complex mixtures involving heteroatoms.

Table 2: Representative NMR Spectral Data for this compound

| NMR Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | 0.88 | Triplet (t) | CH₃ | rsc.orgnih.gov |

| ¹H NMR | 1.26 (broad) | Multiplet (m) | (CH₂)n | rsc.orgnih.gov |

| ¹H NMR | 2.1 | Doublet of Triplets (dt) | Allylic CH₂ | rsc.org |

| ¹H NMR | 4.87-5.1 | Doublet of Doublets (dd) | =CH₂ | rsc.orgnih.gov |

| ¹H NMR | 5.8 | Multiplet (m) | =CH | rsc.org |

| ¹³C NMR | 14.13 | - | CH₃ | rsc.orgnih.gov |

| ¹³C NMR | 22.77 | - | CH₂ (β to CH₃) | rsc.orgnih.gov |

| ¹³C NMR | 29.0-29.78 (multiple) | - | (CH₂)n | rsc.orgnih.gov |

| ¹³C NMR | 31.9, 33.8 | - | CH₂ | rsc.orgnih.gov |

| ¹³C NMR | 114.10 | - | =CH₂ | rsc.orgnih.gov |

| ¹³C NMR | 139.18 | - | =CH | rsc.orgnih.gov |

Chromatographic Purity Assessment (e.g., GC, GC-MS)Chromatographic techniques are essential for assessing the purity of synthesized this compound and identifying any co-products or unreacted starting materials.

Gas Chromatography (GC): GC is widely used to determine the purity of this compound. It separates components based on their volatility and interaction with a stationary phase, allowing for quantification of the main product and impurities. Commercial standards of this compound with high purity (e.g., >99.5% by GC) are available and used for comparison. tcichemicals.comlabproinc.comlabscoop.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation by GC, the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for definitive identification of this compound and any impurities. This technique is critical for confirming the molecular weight and structural integrity of the synthesized product. rsc.orgnist.gov For example, GC-MS has been used to monitor the formation of this compound in enzymatic reactions and identify it by comparison to authentic standards. rsc.org

Table 3: Purity Assessment of this compound by GC

| Source/Batch | Purity (% GC) | Reference |

| Commercial Standard | >99.5 | tcichemicals.comlabproinc.comlabscoop.com |

| Enzymatic Synthesis Product | 74% (in mixture with β-hydroxy-stearic acid and stearic acid) | rsc.org |

Advanced Chemical Reactions and Derivatization of 1 Heptadecene

Fundamental Alkene Reactivity of 1-Heptadecene

As a terminal alkene, this compound undergoes several fundamental reactions, including hydrogenation, hydroformylation, and polymerization, each leading to distinct chemical products.

Hydrogenation to Heptadecane (B57597)

Hydrogenation is a process where hydrogen adds across the double bond of this compound, resulting in the saturation of the alkene and the formation of heptadecane evitachem.com. This reaction typically occurs in the presence of a catalyst, such as platinum on carbon (Pt/C) evitachem.comacs.org. The process converts the unsaturated this compound into a saturated hydrocarbon, heptadecane. The standard enthalpy of reaction for the hydrogenation of this compound to heptadecane in the liquid phase with hexane (B92381) as a solvent is -124.1 ± 1.8 kJ/mol nist.gov.

Table 1: Hydrogenation of this compound

| Reactant | Product | Catalyst (Example) | Reaction Type | Standard Enthalpy of Reaction (kJ/mol) |

| This compound | Heptadecane | Pt/C | Hydrogenation | -124.1 ± 1.8 nist.gov |

Hydroformylation to Aldehydes

Hydroformylation, also known as oxo synthesis, involves the reaction of an alkene with carbon monoxide (CO) and hydrogen (H₂) to produce aldehydes evitachem.commt.com. For this compound, this reaction yields C18 aldehydes. Transition metal complexes, such as those involving rhodium or cobalt, typically catalyze this process mt.com. Aldehydes are important intermediates, serving as precursors for the synthesis of various compounds, including alcohols, amines, and carboxylic acids mt.com. In industrial applications, linear aldehydes are often preferred, and their selective formation can be promoted by using bulkier ligands on the metal catalyst center mt.com. The mechanism involves the insertion of hydride and alkene ligands, where the regioselectivity of hydride addition to either the internal or terminal carbon of the double bond dictates the formation of linear or branched aldehydes, respectively mt.com.

Table 2: Hydroformylation of this compound

| Reactant | Reagents | Product Type | Catalyst (Example) | Key Feature |

| This compound | CO, H₂ | Aldehydes | Rhodium, Cobalt | Forms C18 aldehydes evitachem.commt.com |

Polymerization Reactions

Under specific conditions, this compound can undergo polymerization to form larger molecules, such as poly(this compound) evitachem.comontosight.ai. This polymerization can lead to materials with distinct mechanical and thermal properties ontosight.ai. This compound, as a straight-chain 1-alkene, is also a suitable monomer for copolymerization reactions. For instance, it can be combined with maleic anhydride (B1165640) in emulsion polymerization systems to form copolymers google.com. To prevent undesirable gel formation and cross-linking in the resulting polymers, it is crucial that the this compound starting material is substantially free of diolefin impurities google.com.

Table 3: Polymerization of this compound

| Reaction Type | Monomer | Polymer/Copolymer | Key Consideration |

| Polymerization | This compound | Poly(this compound) | Yields materials with unique properties ontosight.ai |

| Copolymerization | This compound, Maleic Anhydride | Alpha olefin/maleic anhydride copolymers google.com | Requires monomer free of diolefin impurities google.com |

Functionalization and Derivatization Strategies

Beyond fundamental alkene reactions, this compound can be functionalized to create more complex derivatives, often incorporating various functional groups.

Formation of Halogenated Derivatives

This compound can participate in addition reactions with halogens, leading to the formation of halogenated derivatives evitachem.com. An example of a naturally occurring halogenated derivative is 10-chloro-1-heptadecene-4,6-diyne-3,8,9-triol. This polyacetylene compound, isolated from the plant Niphogeton ternata, features a chlorine atom, two triple bonds, and three hydroxyl groups alongside the this compound core structure, highlighting the diverse chemical modifications possible on this hydrocarbon backbone evitachem.comarabjchem.org. While the direct synthesis of trans-1-iodo-1-heptadecene from this compound was not detailed in the provided search results, the halogenation of alkenes is a well-established chemical transformation.

Epoxidation and Diol Formation

The double bond in this compound is susceptible to oxidation, leading to the formation of epoxides and diols evitachem.comontosight.ai. Epoxidation of this compound can be achieved using peracetic acid google.com. This process involves the addition of an oxygen atom across the double bond, forming an epoxide ring. Furthermore, 1,2-epoxides and 1,2-diols can be generated from this compound through double-bond oxidation, as observed in biological systems, such as by the yeast Candida lipolytica ebi.ac.uk. In synthetic chemistry, chiral diols can be prepared from this compound through methods like Sharpless asymmetric dihydroxylation. While initial enantiomeric excess might be modest, purification techniques such as recrystallization can yield highly enantiomerically enriched diols acs.org.

Table 4: Epoxidation and Diol Formation of this compound

| Reaction Type | Reagent/Method | Product Type | Example/Observation |

| Epoxidation | Peracetic acid | Epoxides | Formation of epoxide ring google.com |

| Oxidation | Candida lipolytica | 1,2-Epoxides, 1,2-Diols | Biological degradation pathway ebi.ac.uk |

| Dihydroxylation | Sharpless asymmetric dihydroxylation | Chiral 1,2-Diols | Can yield high enantiomeric excess after purification acs.org |

Organic Synthesis Building Block

This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex and valuable molecules. evitachem.com

As a linear alpha-olefin, this compound is utilized as a precursor for synthesizing larger organic molecules. evitachem.com Its terminal double bond provides a reactive site for various addition reactions, enabling chain elongation and the introduction of diverse functional groups. For instance, it can undergo hydroformylation, reacting with carbon monoxide and hydrogen to produce aldehydes, which are key intermediates in the synthesis of alcohols, carboxylic acids, and other derivatives. evitachem.com

This compound acts as a crucial intermediate in the synthesis of a wide array of valuable compounds. evitachem.com Its derivatives are employed in the manufacturing of specialty chemicals, including surfactants, lubricants, detergents, personal care products, and pharmaceuticals. ontosight.aiontosight.ai For example, the selective decarbonylation of stearic acid, a saturated fatty acid, can yield this compound with high selectivity and conversion rates, particularly when using palladium-based catalysts. evitachem.comrsc.org This process highlights its role in transforming readily available feedstocks into industrially relevant olefins.

Material Science Investigations

In material science, this compound is investigated for its potential in creating novel polymers and materials with tailored properties. evitachem.com

This compound can be polymerized to form poly(this compound), a polymer with distinct mechanical and thermal characteristics. ontosight.ai This polymerization capability allows for the development of new polymeric materials. The incorporation of this compound into polymer structures can modify properties such as flexibility, crystallinity, and thermal stability, opening avenues for advanced material development. ontosight.ai

The physical properties of this compound, such as its liquid state at room temperature, relatively low melting point, and insolubility in water but solubility in organic solvents, contribute to its utility in material development. evitachem.comontosight.ai Its linear structure and the presence of a double bond influence its bulk properties, making it suitable for applications requiring specific rheological or thermal behaviors. evitachem.comontosight.ai Derivatives of heptadecene, such as 1,1-diphenylheptadecene with substituted phenyl groups, are also explored in materials science for their unique physical attributes. ontosight.ai

Table 1: Key Physical Properties of this compound evitachem.comontosight.ai

| Property | Value |

| Molecular Weight | 238.45 g/mol |

| CAS Number | 6765-39-5 |

| Boiling Point | 157-159 °C at 11 mmHg; approx. 300°C evitachem.comontosight.ai |

| Melting Point | 10-11 °C; -10°C to -5°C evitachem.comontosight.ai |

| Density | 0.785 g/mL at 25 °C evitachem.com |

| Flash Point | 230 °F (110 °C) evitachem.com |

| Color | Clear pale yellow liquid evitachem.com |

Biofuel Research and Development

This compound holds significant promise in biofuel research and development, particularly as a component of advanced biofuels. evitachem.com It is a prevalent alkane produced by cyanobacteria and is considered crucial for biofuel production. researchgate.net Research efforts focus on optimizing catalytic processes for converting renewable feedstocks, such as fatty acids, into this compound. evitachem.com Furthermore, its combustion properties and refining processes are being investigated for its application as a direct biofuel or as a blend component. evitachem.com Engineered microbial platforms, like Cupriavidus necator (formerly Ralstonia eutropha), have been developed to produce hydrocarbons, including heptadecene, from CO₂, demonstrating its potential as a sustainable fuel source. sigmaaldrich.comresearchgate.net

Table 2: Biofuel Production Data for this compound from C. necator strain Re2061-pLC10 researchgate.net

| Compound | Production Level (mg/L) |

| Pentadecane | 0.75 |

| Heptadecane | 0.85 |

| Heptadecene | 2.8 |

| Total | 4.4 |

Potential as a Biofuel Component

This compound is recognized as a potential component for biofuels due to its hydrocarbon nature. evitachem.comfrontiersin.org Research indicates that increasing the straight carbon chain length in 1-alkenes, such as this compound, can reduce the duration of ignition delay in diesel combustion. frontiersin.org While the presence of a double bond in a 1-alkene generally increases ignition delay compared to an n-alkane of equivalent carbon chain length, this compound is still considered a relevant compound in the context of advanced biofuels. frontiersin.org

Conversion of Fatty Acids to Aviation Fuel Range Hydrocarbons

The conversion of fatty acids into aviation fuel range hydrocarbons is a significant area of research, where this compound and related compounds play a role. Bio-based aviation kerosene, primarily composed of C8-C17 alkanes, olefins, and aromatics, can be derived from biomass. researchgate.net Fatty acids are often used as raw materials for this conversion due to their affordability and availability. researchgate.net In one approach, oleic acid can be decarboxylated to form 8-heptadecene, which then undergoes dehydrogenation to polyenes. These polyenes can cyclize to aromatics, providing hydrogen for the hydrogenation of unreacted oleic acid to stearic acid, which is subsequently decarboxylated to heptadecane. researchgate.netacs.org This complex reaction system involves in-situ hydrogen transfer, aromatization, decarboxylation, and cracking. researchgate.netacs.org Research has demonstrated 100% conversion of oleic acid, with heptadecane (a saturated analog of heptadecene) as the main product, achieving a yield of 71% under specific conditions. researchgate.netacs.org

Pharmaceutical and Medicinal Chemistry Applications

Potential Biological Activity (e.g., anticancer, antimicrobial) of Derivatives

This compound and its derivatives have shown potential biological activities, including anticancer and antimicrobial properties. mdpi.comijpsr.comwisdomlib.org For example, this compound has been identified as one of five bioactive compounds in Caralluma indica seed extract, which exhibited potential antimicrobial and anticancer activities. mdpi.com In another study, this compound was found in the bark extract of Terminalia travancorensis, a plant whose compounds are reported to possess antimicrobial activity. ijpsr.com Derivatives of this compound, such as certain polyacetylene compounds and epoxy-heptadecene structures, have also demonstrated significant anti-neoplastic (anticancer) activity. evitachem.com The presence of this compound in Aporosa cardiosperma leaf extracts has also been linked to antibacterial efficacy against various microorganisms. nih.gov

Drug Discovery Targeting this compound Structures

The unique structures of this compound and its derivatives make them interesting subjects for drug discovery research. evitachem.comontosight.ai Compounds with complex structures and multiple functional groups, such as 1,1-diphenylheptadecene derivatives with bromo, methoxy, and methoxycarbonyl substitutions, are of interest in pharmaceutical research due to their potential biological activity. ontosight.ai The development of synthetic panaxydol (B150440) compounds, which share the core structure of this compound with additional functional groups, emphasizes the potential of targeting these structures in drug discovery. evitachem.com

Pest Control and Chemical Ecology

This compound plays a role in pest control and chemical ecology, particularly as a component of insect pheromones and as a repellent. nih.govevitachem.comebi.ac.uk It is produced by various insects, including carrion beetles, where it acts as a pheromone. nih.govebi.ac.uk In the carrion beetle Oxelytrum discicolle, this compound is identified as a minor component of the male-produced sex pheromone, which, in combination with food source odors, is attractive to females. nih.govpsu.edu This suggests its involvement in chemical communication within insect species. ebi.ac.uk Furthermore, this compound has been found in plant extracts, such as from Croton dichogamus, and these extracts have shown larvicidal and insecticidal activities against cabbage insect pests. nm-aist.ac.tz Extracts containing this compound from Euphorbia tithymaloides have also demonstrated anti-termite properties, exhibiting significant repellency. researchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23217 |

| Oleic Acid | 445639 |

| Stearic Acid | 5281 |

| Heptadecane | 11629 |

| 8-Heptadecene | 5362947 |

| (Z)-1,8-Heptadecadiene | 5362948 |

| 1-Pentadecene (B78149) | 11210 |

| Hexadecanoic acid | 985 |

| 1-Nonadecene | 12384 |

| Dibutyl phthalate | 3048 |

| Tetradecane | 11220 |

| Eugenol | 3314 |

| Eugenol acetate (B1210297) | 7401 |

| beta-Caryophyllene | 5281515 |

| (Z)-8-Heptadecene | 5362947 |

| n-Pentadecane | 8122 |

| Heneicosane | 11221 |

| 3-Hexadecene | 5362946 |

| Tetracontane | 12406 |

| 1-Chloro-8-heptadecene | 56554-80-4 (CAS No.) |

| (3R,9R,10R)-9,10-epoxy-1-heptadecene-4,6-diyne-3-ethenol | Not found directly, derivative of this compound |

| (3S,9S,10S)-9,10-epoxy-1-heptadecene-4,6-diyne-3-ol | Not found directly, derivative of this compound |

| 10-chloro-1-heptadecene-4,6-diyne-3,8,9-triol | Not found directly, derivative of this compound |

| This compound-4,6-diyne-3,9-diol | 64502 (CHEBI ID) |

| 1,1-Di(5'-bromo3'-carbomethoxy4'-methoxy)phenylthis compound | CHEMBL446887 (ChEMBL ID) |

| 3',3''-Dibromo4',4''-dimethoxy5',5''-bis(methoxycarbonyl)-1,1-diphenylthis compound | NSC641042 (NCI ID) |

This compound (PubChem CID: 23217) is a linear, monounsaturated alkene comprising seventeen carbon atoms with a double bond located at the first carbon. nih.govfishersci.ca This colorless, oily liquid is naturally occurring in a variety of organisms, including plants, insects, and fish. evitachem.com Beyond its chemical classification, this compound functions as an animal metabolite and a pheromone, underscoring its biological relevance. nih.govebi.ac.uk Its unique structural properties contribute to its potential utility across numerous scientific and industrial domains.

Applications of 1 Heptadecene in Scientific and Industrial Domains

Pharmaceutical and Medicinal Chemistry Applications

Potential Biological Activity (e.g., anticancer, antimicrobial) of Derivatives

This compound and its derivatives exhibit promising biological activities, including potential anticancer and antimicrobial properties. mdpi.comijpsr.comwisdomlib.org For example, this compound was identified among five bioactive compounds in Caralluma indica seed extract, which demonstrated potential antimicrobial and anticancer activities. mdpi.com Similarly, this compound found in the bark extract of Terminalia travancorensis is associated with the plant's reported antimicrobial activity. ijpsr.com Furthermore, derivatives of this compound, such as specific polyacetylene compounds and epoxy-heptadecene structures, have displayed notable anti-neoplastic (anticancer) activity. evitachem.com The presence of this compound in Aporosa cardiosperma leaf extracts has also been linked to its antibacterial efficacy against various microorganisms. nih.gov

Drug Discovery Targeting this compound Structures

The distinct structural features of this compound and its derivatives render them valuable targets in drug discovery research. evitachem.comontosight.ai Compounds possessing complex structures and multiple functional groups, such as 1,1-diphenylheptadecene derivatives substituted with bromo, methoxy, and methoxycarbonyl groups, are of particular interest in pharmaceutical investigations due to their potential biological activity. ontosight.ai The synthesis and study of panaxydol (B150440) compounds, which incorporate the core this compound structure with additional functional groups, highlight the potential for designing novel therapeutic agents by targeting these molecular frameworks. evitachem.com

Pest Control and Chemical Ecology

This compound plays a significant role in pest control and chemical ecology, serving as a component of insect pheromones and as a repellent. nih.govevitachem.comebi.ac.uk It is produced by various insect species, including carrion beetles, where it functions as a pheromone. nih.govebi.ac.uk In the carrion beetle Oxelytrum discicolle, this compound has been identified as a minor component of the male-produced sex pheromone, which, in conjunction with food source odors, attracts females. nih.govpsu.edu This demonstrates its involvement in the intricate chemical communication systems of insects. ebi.ac.uk Moreover, this compound has been detected in plant extracts, such as those from Croton dichogamus, and these extracts have exhibited larvicidal and insecticidal activities against cabbage insect pests. nm-aist.ac.tz Extracts containing this compound from Euphorbia tithymaloides have also shown significant anti-termite repellency. researchgate.net

Development of Bio-based Insect Repellents

This compound plays a role as a repellent in insects. nih.gov Research is actively exploring its potential as a bio-based insect repellent, aiming to investigate its efficacy against a broader spectrum of insect species and to formulate practical applications for pest control. nih.gov This aligns with a broader scientific trend towards developing natural pesticidal products from plants as alternatives to synthetic pesticides. These plant-derived compounds are often favored due to their perceived safety, biodegradability, and lower toxicity to non-target organisms. fishersci.sethegoodscentscompany.comepa.gov Studies on plant-based essential oils, which are complex mixtures containing various compounds, suggest that their repellency is often attributed to active components, even those present in low abundance. fishersci.se The effectiveness of such repellents can also be significantly influenced by the carrier used in their formulation. fishersci.se

Role in Chemical Communication in Insect Species

This compound is involved in chemical communication within certain insect species. nih.gov Cuticular hydrocarbons (CHCs), including this compound, serve as crucial chemical cues for communication among insects, mediating various recognition processes such as individual, nestmate, species, and kin recognition. wikipedia.org Furthermore, CHCs contribute to reproductive behaviors and the division of labor within insect societies. wikipedia.org

For instance, in the African termite raiding ant, Pachycondyla analis, cuticular hydrocarbons are utilized for nestmate recognition, enabling ants to distinguish between nestmates and non-nestmates. This compound is one of the identified components within the CHC profiles of these ants. wikipedia.org

Another notable example involves the inter-species chemical communication observed in sexually deceptive orchids. The orchid Ophrys insectifera produces semiochemicals that mimic the sex pheromones of its pollinator, the wasp Argogorytes fargeii. (Z)-8-Heptadecene, an isomer of this compound, along with n-pentadecane, has been identified in both O. insectifera and female A. fargeii extracts. Both compounds have demonstrated electrophysiological activity to the wasp pollinators. wikipedia.orgthegoodscentscompany.com

In carrion beetles, specifically Oxelytrum discicolle, males produce specific volatile compounds, including (Z)-1,8-heptadecadiene (major component) and this compound (minor component). fishersci.ca Bioassays have shown that a combination of these male-produced volatiles and the odor of a food source (carcass volatiles) is attractive to females, highlighting this compound's role in mate attraction and resource localization in necrophagous insects. fishersci.ca

Reduction of Varroa destructor Reproduction

(Z)-8-Heptadecene, an isomer of this compound, has been identified as a semiochemical with the capacity to reduce the reproduction of Varroa destructor, a parasitic mite that poses a significant threat to honey bee populations worldwide. nih.govnih.govflybase.orgfishersci.no The reproductive cycle of V. destructor is intricately linked to the developmental stages of its honey bee host larvae. flybase.org

Research has demonstrated that the application of (Z)-8-heptadecene can disrupt this reproductive process. A study involving the application of 100 ng of (Z)-8-heptadecene under the capping of worker bee cells, sealed 0–15 hours prior, resulted in a statistically significant reduction in the number of offspring and the number of potentially mated daughters per female mite in single-infested cells. Specifically, a 12% reduction in the total number of offspring and a 28% reduction in the number of potentially mated daughters were observed. flybase.org This effect was not noted in multiple-infested cells or when treated at different times after capping, or before capping. flybase.org

It is hypothesized that this compound is produced by honey bee larvae under stress conditions, acting as a natural defense mechanism. flybase.org The biological activity of (Z)-8-heptadecene in reducing Varroa destructor reproduction has been confirmed under both laboratory and natural conditions, suggesting its potential as a tool in integrated pest management strategies for honey bee health. flybase.orgfishersci.no

Table 1: Effect of (Z)-8-Heptadecene on Varroa destructor Reproduction in Single-Infested Brood Cells

| Treatment | Reduction in Offspring (%) | Reduction in Potentially Mated Daughters (%) |

| 100 ng (Z)-8-Heptadecene (0-15h post-cap) | 12% | 28% |

| Control | 0% | 0% |

Note: Data derived from single-infested cells treated with 100 ng of (Z)-8-heptadecene under the capping within 0-15 hours of sealing. flybase.org

Forensic Entomology Applications

Forensic entomology is a specialized field that utilizes the study of insects and other arthropods found on cadavers to assist in criminal investigations, primarily for estimating the Post-Mortem Interval (PMI), or the time elapsed since death. wikipedia.orgwikipedia.orgfishersci.cafishersci.ca The presence and developmental stages of various insect species, including those that are necrophagous (feeding on dead tissue), provide valuable clues for this estimation. fishersci.ca

Role in Post-Mortem Interval (PMI) Estimation

This compound is found in insects relevant to forensic entomology, such as certain carrion beetles. nih.gov Carrion beetles, particularly those of the genus Oxelytrum, are recognized for their forensic importance in PMI estimation. fishersci.ca As previously mentioned, male Oxelytrum discicolle carrion beetles produce this compound as a minor component of their male-specific volatile compounds, which, in combination with carcass volatiles, attract females. fishersci.ca Understanding the chemical ecology and communication systems of necrophagous insects, including the role of compounds like this compound in attracting them to remains, is crucial for improving the accuracy of PMI estimations. fishersci.ca

Accurate PMI estimation remains a significant challenge in forensic science, with research focusing on various factors that influence insect development and succession on cadavers. fishersci.cawikidata.orgmpg.dethegoodscentscompany.com Detailed studies on the chemical cues that attract forensically important insects, such as this compound, contribute to a more comprehensive understanding of their colonization patterns and developmental rates, thereby enhancing the precision of PMI determinations.

Analytical Methodologies for 1 Heptadecene Research

Chromatographic Techniques

Chromatographic methods are indispensable for the separation and analysis of 1-Heptadecene from complex mixtures due to its volatile nature and presence in various biological and chemical samples.

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique employed for the analysis of this compound. It is widely utilized for monitoring the formation of this compound, such as in the enzymatic decarboxylation of stearic acid, where its presence can be detected using a GC-FID (Flame Ionization Detector) system rsc.org. GC is also crucial for confirming the purity of this compound, with commercial standards often exceeding 90.0% or 99.5% purity as determined by GC analysis fishersci.catcichemicals.comtcichemicals.comlabscoop.com. In studies involving insect pheromones, GC analysis of male aeration extracts from carrion beetles revealed the presence of this compound as a minor male-specific compound, and its structure was assigned through co-injection with a commercial standard on various GC stationary phases ebi.ac.uk. Retention index data, such as Kovats Retention Index, are available for this compound on non-polar columns under both isothermal and temperature ramp conditions, aiding in its identification nih.govnist.gov.

| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (RI) | Reference |

|---|---|---|---|---|

| Non-polar | Standard non-polar | Not specified (isothermal/temperature ramp) | 1687, 1680, 1689, 1690, 1698, 1690, 1692, 1679, 1691, 1683, 1689, 1693, 1690, 1690, 1690, 1690 | nih.gov |

| Semi-standard non-polar | Semi-standard non-polar | Not specified (isothermal/temperature ramp) | 1673, 1692, 1682, 1696, 1692, 1703, 1686.8, 1687.6, 1700, 1694, 1694, 1687, 1690, 1689, 1692, 1693.9, 1692, 1691.4, 1700, 1696, 1692, 1690, 1695, 1693 | nih.gov |

| Standard polar | Standard polar | Not specified (isothermal/temperature ramp) | 1751, 1755, 1762, 1726, 1724.6, 1721, 1751, 1746, 1719, 1745, 1750, 1746 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique extensively employed for the identification and quantification of this compound in various complex samples. This method combines the separation capabilities of GC with the identification power of MS, allowing for detailed analysis of chemical constituents ijpsr.comresearchgate.net.

For instance, GC-MS analysis has identified this compound as a component in:

Methanolic leaf extract of Rhynchosia minima, where it constituted 9.78% of the identified compounds updatepublishing.com.

Chloroform (B151607) extract of the bark of Terminalia travancorensis, accounting for 5.25% of the major components ijpsr.com.

Aqueous and ethanolic extracts of Alternanthera philoxeroides, with one extract showing this compound at 7.83% abundance researchgate.net.

Crude ethyl acetate (B1210297) extract of unripe Solanum macrocarpum fruit ajol.info.

Methanolic leaf extract of Plumbago zeylanica, with a retention time of 13.248 researchgate.net.

Specific GC-MS setups for this compound analysis include the use of an HP-5-MS column (30 m by 0.25 mm; 0.25 µm film) with a GC/MS ITS40 device (Varian) for monitoring its formation rsc.org. Shimadzu GC-MS systems equipped with the NIST08 Library software database are also utilized for identifying phytochemical components, including this compound researchgate.net. Mass spectral data for this compound typically show characteristic fragment ions, such as m/z 43, 41, 55, and 57 nih.gov.

| Source | Extract Type | This compound Abundance (%) | GC-MS System/Column | Reference |

|---|---|---|---|---|

| Rhynchosia minima leaves | Methanolic | 9.78 | GC-MS (details not specified) | updatepublishing.com |

| Terminalia travancorensis bark | Chloroform | 5.25 | GC-MS (details not specified) | ijpsr.com |

| Alternanthera philoxeroides | Aqueous/Ethanolic | 7.83 (in one extract) | GC-MS (details not specified) | researchgate.net |

| Stearic acid enzymatic decarboxylation | Reaction product | 74 (in mixture) | HP-5-MS column (30 m x 0.25 mm; 0.25 µm film) on a GC2010 with FID or GC/MS ITS40 (Varian) | rsc.org |

| Plumbago zeylanica leaf | Methanolic | Detected (RT: 13.248) | Shimadzu GC-MS with DB-Polyethylene glycol column and NIST08 Library | researchgate.net |

| Solanum macrocarpum fruit | Crude ethyl acetate | Detected | GC-MS (details not specified) | ajol.info |

Supercritical Fluid Chromatography-Gas Chromatography-Mass Spectrometry (SFC-GC-MS)

Supercritical Fluid Chromatography (SFC) offers advantages over traditional liquid chromatography by utilizing supercritical fluids, such as carbon dioxide, as the mobile phase, which are non-toxic and allow for efficient separation of mixtures . The hyphenation of SFC with mass spectrometry (SFC-MS) is recognized as an effective separation and detection method, particularly for non-polar and high molecular weight compounds . While specific detailed applications of SFC-GC-MS for this compound are less extensively documented compared to GC-MS, research indicates that compositions can be analyzed using SFC in conjunction with GC-MS amazonaws.com. This suggests its utility in scenarios where the unique separation characteristics of SFC are beneficial before subsequent GC-MS analysis for compounds like this compound amazonaws.com.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in this compound, complementing chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is a definitive tool for confirming the molecular structure of this compound rsc.orgtcichemicals.comtcichemicals.com. The characteristic chemical shifts and coupling patterns observed in NMR spectra provide detailed insights into the arrangement of hydrogen and carbon atoms within the molecule.

For this compound, typical 1H NMR spectral data obtained in CDCl3 solvent include:

Methyl group (CH3) at approximately δ=0.88 ppm (triplet) rsc.org.

Methylene (B1212753) groups (CH2) along the chain at approximately δ=1.2 ppm (multiplet) rsc.org.

Methylene group adjacent to the double bond at approximately δ=2.1 ppm (doublet of triplets) rsc.org.

Terminal vinyl protons (CH=CH2) typically appear as double-doublets, with shifts around δ=4.87 ppm and δ=5.06 ppm nih.govrsc.org.

The vinylic proton (CH) directly attached to the double bond resonates around δ=5.8 ppm (multiplet) rsc.org.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| CH3 | 0.88 | t | 3H | rsc.org |

| (CH2)n | 1.2 | m | 26H | rsc.org |

| CH2-CH= | 2.1 | dt | 2H | rsc.org |

| =CH2 (one proton) | 4.87 | dd | 1H | nih.govrsc.org |

| =CH2 (other proton) | 5.06 | dd | 1H | nih.govrsc.org |

| -CH= | 5.8 | m | 1H | rsc.org |

For 13C NMR spectroscopy, characteristic chemical shifts for this compound in CDCl3 include:

Terminal methyl carbon at approximately δ=14.1 ppm nih.govrsc.org.

Methylene carbons along the chain, typically ranging from δ=22.7 ppm to 33.8 ppm nih.govrsc.org.

The sp2 hybridized carbon of the terminal alkene (CH2=) at approximately δ=114.1 ppm nih.govrsc.org.

The sp2 hybridized carbon of the terminal alkene (-CH=) at approximately δ=139.3 ppm nih.govrsc.org.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| CH3 | 14.1 | nih.govrsc.org |

| CH2 (various positions) | 22.7, 29.0-29.7, 31.9, 33.8 | nih.govrsc.org |

| =CH2 | 114.1 | nih.govrsc.org |

| -CH= | 139.3 | nih.govrsc.org |

NMR spectra for this compound are typically acquired using instruments such as JEOL 90 MHz for 1H NMR and Varian 25.16 MHz for 13C NMR nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized for the structural characterization of this compound by identifying its characteristic functional groups through their unique vibrational frequencies ebi.ac.uk. The IR spectrum of this compound, consistent with its alkene structure, exhibits specific absorption bands. While detailed band assignments for this compound were not explicitly provided in the search results, the technique is generally used to confirm the presence of unsaturated hydrocarbons ebi.ac.uk. For terminal alkenes like this compound, key absorption bands would include those for C=C stretching (around 1640 cm-1) and C-H out-of-plane bending vibrations characteristic of vinyl groups (typically around 990 cm-1 and 910 cm-1). The NIST WebBook provides an IR spectrum for this compound nist.govnist.gov.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a pivotal technique for the identification and characterization of this compound, particularly when coupled with gas chromatography (GC-MS). This hyphenated technique allows for the separation of complex mixtures followed by the fragmentation and detection of individual compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. fishersci.cauni.lunih.govnist.govnih.govnih.govchem960.com

This compound exhibits characteristic electron ionization (EI) mass spectra, which include specific fragment ions indicative of terminal olefins. fishersci.canih.govnist.govnih.gov For instance, common fragments observed in the EI-MS of this compound include m/z values such as 41, 43, 55, and 57, among others, which are typical for long-chain hydrocarbons and alkenes. fishersci.canist.govnih.gov

Table 1: Characteristic Mass Spectrometry Peaks for this compound (EI-MS)

| m/z | Relative Intensity (%) | Source |

| 43 | 99.99 | fishersci.canist.gov |

| 41 | 96.89 | fishersci.canist.gov |

| 55 | 88.92 | fishersci.canist.gov |

| 57 | 74.89 | fishersci.canist.gov |

| 83 | 63.40 | fishersci.ca |

This compound has been identified as a component in various biological extracts through GC-MS analysis. For example, it was detected as a minor male-specific compound in the sex pheromone of carrion beetles, Oxelytrum discicolle, alongside (Z)-1,8-heptadecadiene as the major component. citeab.com Its presence has also been confirmed in the methanolic leaf extract of Rhynchosia minima at a concentration of 9.78% and in the chloroform extract of Terminalia travancorensis bark at 5.25%. nih.govchem960.com The retention time of this compound in GC/MS measurements has been reported, with one study indicating its elution after 11.4 minutes. Furthermore, predicted collision cross-section (CCS) values are available for this compound across different adducts, aiding in its identification in ion mobility-mass spectrometry applications.

Table 2: this compound Concentration in Biological Extracts via GC-MS

| Source Organism/Material | Concentration (%) | Analytical Method | Citation |

| Rhynchosia minima (methanolic leaf extract) | 9.78 | GC-MS | nih.gov |

| Terminalia travancorensis (chloroform bark extract) | 5.25 | GC-MS | chem960.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique. It is used to determine the elemental composition, relative abundances of elements, and, crucially, the chemical states of elements within the topmost 5-10 nm of a material's surface. This technique is valuable in this compound research, particularly for understanding the surface chemistry of catalysts or materials involved in its synthesis or interactions.

In the context of this compound production, XPS has been applied to characterize the chemical surface composition of supported palladium complexes on carbon nanofibers, which serve as catalysts for the decarbonylation of stearic acid to this compound. XPS analysis can reveal the different oxidation states of metals (e.g., palladium, nickel, iron) on the catalyst surface, providing insights into their catalytic activity and stability. For non-conductive samples, the C (1s) XPS peak, typically found between 284.5 eV and 285.5 eV, is often used for charge correction, with 284.8 eV being a common reference energy.

Advanced Analytical Approaches

Beyond conventional analytical techniques, more specialized methodologies are employed to explore the biological and ecological significance of this compound.

Electrophysiological Activity (EAD) in Chemical Ecology Studies

Electrophysiological Activity Detection (EAD), often combined with gas chromatography (GC-EAD), is a sophisticated analytical approach used in chemical ecology to identify volatile compounds that elicit a physiological response from insect antennae. This technique is instrumental in the study of semiochemicals, such as pheromones, which mediate communication between organisms.

This compound has been identified as an animal metabolite and a pheromone, notably produced by carrion beetles. fishersci.caciteab.comfishersci.ca In studies on the chemical communication of Oxelytrum discicolle carrion beetles, this compound was found as a minor male-specific compound that, in combination with (Z)-1,8-heptadecadiene and food source odors, was attractive to females. citeab.com While direct EAD data for this compound specifically eliciting a strong antennal response in all contexts is not extensively detailed in general literature, its established role as a pheromone in certain species underscores the relevance of EAD in identifying its biological activity. citeab.com Furthermore, EAD has been successfully applied to identify pheromone components of other insects, such as (2S,12Z)-2-acetoxy-12-heptadecene, the major sex pheromone of the pistachio twig borer moth (Kermania pistaciella), demonstrating the utility of EAD for heptadecene-derived compounds in pest management research.

Quantitative Metabolomics Services for Biomarker Discovery

Quantitative metabolomics is a rapidly evolving field that involves the comprehensive measurement and quantification of small molecule metabolites (the metabolome) within biological systems, such as cells, tissues, or biofluids. This approach provides a "snapshot" of the physiological state of an organism, reflecting gene function and enzyme activity, and is increasingly applied for biomarker discovery in various research areas, including disease diagnosis, pharmacokinetics, and nutritional studies.

This compound, as a hydrocarbon lipid molecule and an animal metabolite, can be a target in metabolomic investigations. fishersci.caciteab.comfishersci.cauni.lu Its presence has been reported in diverse organisms, including the cyanobacterium Oscillatoria amoena and the ant Nothomyrmecia macrops. fishersci.ca In the context of human diet, this compound has been detected in food products such as burdock and safflower, suggesting its potential as a dietary biomarker for the consumption of these items. uni.lu The field of metabolomics utilizes advanced mass spectrometry-based technologies and specialized kits to accurately and precisely measure specific metabolites, facilitating the identification and validation of new biomarkers. The integration of metabolomic profiles with other 'omics' data is also a growing area, enhancing the understanding of complex biological processes and the discovery of novel biomarkers.

Computational Chemistry and Theoretical Studies of 1 Heptadecene

Ab Initio Modeling

Ab initio modeling provides a rigorous framework for investigating the intrinsic characteristics of molecules by solving the electronic Schrödinger equation. For complex organic molecules such as 1-Heptadecene (C₁₇H₃₄), these calculations offer insights into their geometry, electronic distribution, and reactivity, which can be challenging to obtain solely through experimental means.

Detailed Research Findings:

Recent computational studies have employed Density Functional Theory (DFT), a widely used ab initio method, to explore the molecular properties of this compound. For instance, research conducted using the ORCA 4.2.1 software package utilized the PBEh-3c functional in conjunction with the def2-TZVP basis set for geometry optimization and subsequent calculation of electronic properties rsc.org. The PBEh-3c functional is specifically optimized to describe dispersion forces and correct for basis set superposition error, making it suitable for larger molecular systems rsc.org.

Key properties calculated for this compound through these ab initio DFT methods include the dipole moment, polarizability, and global chemical hardness rsc.org. The global chemical hardness (η) is a conceptual DFT reactivity descriptor that quantifies a molecule's tendency to transfer electrons during a chemical reaction rsc.org. It is estimated from the ionization energy (I) and electron affinity (A) rsc.org.

The calculated values for this compound provide valuable theoretical data for understanding its behavior. For example, polarizability indicates how easily the electron cloud of a molecule can be distorted by an external electric field, influencing its intermolecular interactions. Global chemical hardness, on the other hand, is inversely related to molecular softness, suggesting a molecule's resistance to charge transfer rsc.org.

Data Tables:

The following table summarizes some of the computed properties for this compound obtained through ab initio DFT calculations.

| Property Name | Value (Unit) | Computational Method | Source |

| Molecular Weight | 238.5 ( g/mol ) | Computed | nih.gov |

| XLogP3 | 9.5 | Computed | nih.gov |

| Topological Polar Surface Area | 0 (Ų) | Computed | nih.gov |

| Rotatable Bond Count | 14 | Computed | foodb.ca |

| Refractivity | 80.06 (m³·mol⁻¹) | Computed | foodb.ca |

| Polarizability | 34.7 (ų) | DFT (PBEh-3c/def2-TZVP) | rsc.org |

| Global Chemical Hardness (η) | 0.42 (eV) | DFT (PBEh-3c/def2-TZVP) | rsc.org |

Note: While some properties are generally "computed" by various methods, the polarizability and global chemical hardness values are specifically attributed to the detailed DFT calculations mentioned in the cited research rsc.org.

These ab initio studies contribute to a deeper understanding of this compound's fundamental chemical and physical characteristics, aiding in the prediction of its behavior in various chemical environments and reactions.

Environmental Fate and Degradation of 1 Heptadecene

Biotic Degradation

The primary mechanism for the removal of 1-heptadecene from the environment is biodegradation by microorganisms. researchgate.net Alkene biodegradation is a common metabolic process observed in diverse environments, including compost and sediments. researchgate.net Various bacteria are capable of utilizing alkenes as a source of carbon and energy. frontiersin.org The initial step in the aerobic degradation of alkenes like this compound involves the oxidation of the molecule, which can occur at the terminal methyl group, the double bond, or a subterminal carbon atom. nih.gov

Microorganisms employ several enzymatic pathways to initiate the breakdown of this compound. The key enzymes involved are typically monooxygenases, which introduce an oxygen atom into the hydrocarbon chain.

Methyl-group oxidation: This is a common pathway for the degradation of long-chain alkanes and alkenes. frontiersin.orgnih.gov The process begins with the oxidation of the terminal methyl group (C-17) by an alkane hydroxylase enzyme to form the corresponding primary alcohol, 16-heptadecen-1-ol. This alcohol is then further oxidized by alcohol and aldehyde dehydrogenases to yield a fatty acid, 16-heptadecenoic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete metabolism. nih.gov

Double-bond oxidation: The presence of the double bond between C-1 and C-2 offers another site for microbial attack. This can proceed through two primary routes. One route involves the formation of an epoxide (1,2-epoxyheptadecane) across the double bond. This epoxide is then hydrolyzed by an epoxide hydrolase to form a diol (heptadecane-1,2-diol). Another potential pathway involves the oxidative cleavage of the double bond, which would break the C17 chain into smaller, more easily metabolized fragments.

Subterminal oxidation: In this pathway, oxidation occurs at a methylene (B1212753) group adjacent to the terminal methyl group. nih.gov For this compound, this would involve the oxidation of a carbon atom other than C-1, C-2, or C-17. This process yields a secondary alcohol, which is subsequently oxidized to a ketone. The ketone can then be further metabolized, often following a Baeyer-Villiger monooxygenase-catalyzed conversion to an ester, which is then hydrolyzed to an alcohol and a fatty acid. This degradation pathway has been reported for long-chain n-alkanes. nih.gov

Table 1: Microbial Families Implicated in Alkene Biodegradation

Mentioned Compounds

Compound Name 1,2-epoxyheptadecane 16-heptadecen-1-ol 16-heptadecenoic acid This compound Aldehyde Alkene Carbon Epoxide Ester Fatty acid Heptadecane-1,2-diol Ketone Oxygen Secondary alcohol

Future Directions and Emerging Research Areas

Optimization of Catalytic Processes for Sustainable Production

A significant thrust in 1-heptadecene research is the move away from traditional petrochemical synthesis routes towards more sustainable and green methodologies. A primary focus is the catalytic decarbonylation of fatty acids, particularly stearic acid, which is derivable from renewable bio-based sources.